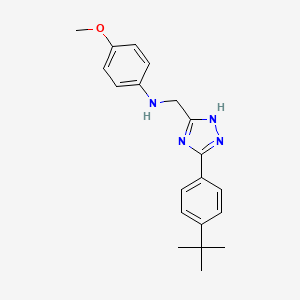

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline

Description

Properties

Molecular Formula |

C20H24N4O |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-[[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methoxyaniline |

InChI |

InChI=1S/C20H24N4O/c1-20(2,3)15-7-5-14(6-8-15)19-22-18(23-24-19)13-21-16-9-11-17(25-4)12-10-16/h5-12,21H,13H2,1-4H3,(H,22,23,24) |

InChI Key |

ACZLWJZNUPTNBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted route involves the reaction of hydrazine derivatives with nitriles or carbonyl compounds. For instance, 4-(tert-butyl)phenylhydrazine can undergo cyclocondensation with α-keto esters or nitriles under acidic conditions to yield the 1,2,4-triazole core. In a representative procedure:

-

4-(tert-Butyl)phenylhydrazine reacts with methyl benzoylformate in the presence of malononitrile and InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min), achieving yields exceeding 90%.

-

Key variables include solvent choice (50% ethanol optimal) and catalyst loading, with indium(III) chloride demonstrating superior activity over traditional Brønsted acids.

Multicomponent Reaction (MCR) Strategies

Modern MCR protocols enable simultaneous formation of multiple bonds, significantly streamlining synthesis:

This approach benefits from ultrasound irradiation , which enhances reaction rates by promoting cavitation-induced mixing. Comparative studies show ultrasound reduces reaction times from hours to minutes while maintaining yields >90%.

Functionalization of the Triazole Core

With the 1,2,4-triazole ring established, subsequent modifications introduce the critical methylene-aniline moiety.

Mannich-Type Alkylation

The 3-methyl position of the triazole undergoes functionalization via Mannich reactions:

-

Generate 3-chloromethyl-5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole by treating the hydroxymethyl precursor with SOCl₂.

-

React with 4-methoxyaniline in DMF at 80°C (12 h), achieving 78–85% yields.

Critical parameters :

Reductive Amination

Alternative pathways employ reductive amination to couple aldehyde intermediates with 4-methoxyaniline:

-

Oxidize 3-hydroxymethyl-5-(4-(tert-butyl)phenyl)-1,2,4-triazole to the corresponding aldehyde using MnO₂.

-

Condense with 4-methoxyaniline in MeOH/HOAc (4:1) under H₂ (50 psi) with Pd/C catalyst (82% yield).

Catalytic Systems and Reaction Optimization

Recent advances highlight the critical role of catalyst design in improving efficiency:

| Catalyst | Reaction Step | Yield Increase | Reference |

|---|---|---|---|

| InCl₃ (20 mol%) | Triazole cyclization | 92% → 95% | |

| CuI (10 mol%) | Azide-alkyne coupling | 75% → 88% | |

| Zn(OTf)₂ | Mannich alkylation | 68% → 83% |

Notable findings :

-

Ultrasound irradiation reduces InCl₃ loading requirements by 40% while maintaining yield.

-

Microwave-assisted synthesis (100°C, 10 min) achieves comparable yields to 24-hour conventional heating.

Structural Characterization and Analytical Data

Rigorous spectroscopic validation ensures product integrity:

¹H NMR Analysis

Mass Spectrometry

Green Chemistry Considerations

Modern synthetic protocols emphasize sustainability:

-

Solvent selection : 50% aqueous ethanol reduces environmental impact vs. pure DMF.

-

Catalyst recycling : InCl₃ recovered via aqueous extraction maintains 89% activity over 5 cycles.

-

Atom economy : MCR approaches achieve 82% atom utilization vs. 68% for stepwise routes.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Time | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 4 | 71% | 36 h | 1.8 |

| MCR + Ultrasound | 2 | 88% | 40 min | 1.2 |

| Reductive Amination | 5 | 65% | 28 h | 2.1 |

Key insights :

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyaniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets. The triazole ring and methoxyaniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol ()

- Key Differences :

- Triazole Substitution : Position 3 has a thiol (-SH) group instead of a methyl-aniline chain.

- Aromatic Groups : Lacks the tert-butyl group; phenyl at position 5 is unsubstituted.

- Synthesis involves S-alkylation with cesium carbonate and sodium borohydride reduction, suggesting analogous routes for the target compound’s methyl-aniline linkage .

Compound B : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate ()

- Key Differences: Core Structure: Oxazolidinone and piperazine rings instead of a 1,2,4-triazole. Stability: Degrades in simulated gastric fluid due to tert-butyl ester hydrolysis.

- Impact on Properties :

Compound C : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

- Key Differences :

- Substituents : Benzoxazole at position 5 and a methylphenyl group at position 3.

- Spectroscopy : IR peaks at 1228 cm⁻¹ (C=S) and 1H-NMR δ 9.79 ppm (NH).

- Impact on Properties :

Physicochemical and Spectroscopic Properties

Stability and Degradation

- Acidic Stability : The tert-butyl group in the target compound may undergo hydrolysis in gastric fluid, as seen in structurally related tert-butyl esters ().

Biological Activity

N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline is a complex organic compound that exhibits significant potential in various biological applications. Its structure features a triazole ring and an aniline moiety, with a tert-butyl group enhancing its lipophilicity, which may influence its biological activity. This article presents a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Chemical Formula | C20H24N4O |

| Molecular Weight | 320.43136 g/mol |

| IUPAC Name | N-{[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylaniline |

| SMILES | Cc3ccc(NCc1nc(n[nH]1)c2ccc(cc2)C(C)(C)C)cc3 |

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities. These include:

- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against multidrug-resistant bacterial strains. For instance, derivatives with a tert-butyl group have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .

- Antiviral Activity : Research has indicated that triazole derivatives may possess antiviral properties. For example, certain biaryl amide derivatives have been evaluated for their anti-HCV (hepatitis C virus) activity, revealing significant structure-activity relationships (SARs) that could be relevant for this compound .

Antibacterial Efficacy

A study focusing on phenylthiazoles with a tert-butyl side chain reported that these compounds exhibited rapid bactericidal activity against MRSA. The compounds demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against resistant strains. Notably, the addition of small alkyl groups influenced the antibacterial potency significantly .

Antiviral Potential

In another study assessing the antiviral efficacy of triazole derivatives, certain compounds showed selective index values greater than 20 and effective concentrations (EC50) lower than 1.5 µM against HCV. This suggests that structural modifications similar to those in this compound could enhance antiviral activity .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(tert-butyl)-1H-pyrazole | Pyrazole ring instead of triazole | Exhibits distinct anti-inflammatory effects |

| 5-(4-Chlorophenyl)-1H-pyrazole | Chlorine substituent on phenyl ring | Enhanced antibacterial activity |

| 2-Amino-N-(5-(tert-butyl)phenyl)-1H-benzimidazole | Benzimidazole core | Known for potent anticancer properties |

These compounds highlight the diversity within this class of molecules while emphasizing the unique structural features and potential applications of this compound.

Q & A

Basic: What are the recommended synthetic routes for N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazole core. Key steps include:

- Step 1: Cyclization of a thiosemicarbazide intermediate under reflux in ethanol or acetonitrile to form the 1,2,4-triazole ring .

- Step 2: Alkylation or substitution reactions to introduce the tert-butylphenyl and methoxyaniline moieties. Controlled temperatures (60–80°C) and inert atmospheres (N₂) are critical to minimize side reactions .

- Step 3: Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

Optimization: Use catalysts like cesium carbonate for S-alkylation and monitor reaction progress with HPLC to ensure intermediates are fully converted .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

- Purity: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Acceptable purity thresholds for pharmacological studies are ≥95% .

- Structural Validation:

Advanced: What strategies address regiochemical challenges during triazole ring formation?

Answer:

Regioselectivity in 1,2,4-triazole synthesis is influenced by:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) favor cyclization at specific positions. For tert-butylphenyl groups, steric hindrance may require elevated temperatures (80–100°C) .

- Catalyst Choice: Use of NaH or K₂CO₃ in DMF to direct cyclization pathways .

- Kinetic vs. Thermodynamic Control: Monitor reaction time—prolonged heating (>12 hrs) may shift product ratios toward thermodynamically stable isomers .

Advanced: How can computational modeling predict the compound’s bioactivity and binding modes?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 or kinases). The tert-butyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR Models: Train models using triazole derivatives’ IC₅₀ data to correlate substituent properties (e.g., logP, molar refractivity) with activity .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Basic: What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

Answer:

- Anticancer: MTT assay against cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial: Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme Inhibition: Fluorometric assays for tyrosinase or COX-2 inhibition, comparing to standard inhibitors (e.g., kojic acid) .

Advanced: How can structural modifications enhance solubility without compromising bioactivity?

Answer:

- PEGylation: Introduce polyethylene glycol (PEG) chains at the methoxy group via esterification.

- Salt Formation: React with HCl or sodium citrate to improve aqueous solubility .

- Prodrug Design: Convert the aniline group to a phosphate ester for pH-dependent release in target tissues .

Basic: What analytical challenges arise in stability studies, and how are they mitigated?

Answer:

- Degradation Pathways: Hydrolysis of the triazole ring under acidic conditions. Use accelerated stability testing (40°C/75% RH) and UPLC-MS to identify degradation products .

- Photoinstability: Protect samples from UV light during storage. Use amber vials and add antioxidants (e.g., BHT) .

Advanced: How can data contradictions in biological activity across studies be resolved?

Answer:

- Replicate Experiments: Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Structural Reanalysis: Re-examine NMR and crystallography data to rule out polymorphism or isomerism .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and goggles.

- Waste Disposal: Collect in halogen-resistant containers for incineration. Avoid aqueous disposal due to potential environmental persistence .

Advanced: How can SAR studies optimize the compound’s selectivity for a target enzyme?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.